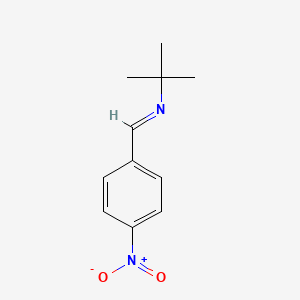

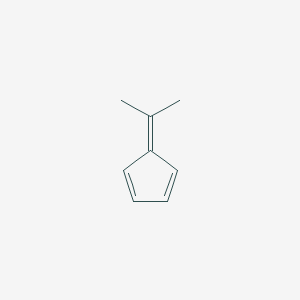

6,6-Dimethylfulvene

説明

Mechanisms and Origins of Periselectivity

The study of the cycloadditions of tropone to dimethylfulvene reveals complex reaction mechanisms involving ambimodal transition states. These states can lead to different [6 + 4] adducts, which can interconvert through a [3,3] sigmatropic shift known as the Cope rearrangement. The research also explores competing [4 + 2] cycloadditions and various sigmatropic shifts, providing insights into the time-resolved mechanism of these reactions .

Synthesis and Reactivity of Dicyanofulvenes

6,6-Dicyanofulvene derivatives have been synthesized from cyclopentadienones, showing the ability to undergo reversible electron reductions. These derivatives are discussed as potential n-type small molecules, highlighting their electronic properties and reactivity .

Lithiation and Synthesis of Pyrrole Derivatives

The lithiation of 6-dimethylamino-1-azafulvene dimer has been utilized to synthesize a variety of 5-substituted pyrrole-2-carboxaldehydes. This versatile synthesis approach demonstrates the potential of using fulvene derivatives as intermediates in the production of valuable chemical compounds .

Structural Properties of Fulvene Chromium Complex

The crystal structure of tricarbonyl-6,6′-dimethylfulvene chromium(0) has been determined, showing a bent fulvene ligand due to its coordination to the Cr(0) metal. The study includes IR and Raman spectroscopy, comparing vibrational data with values derived from DFT calculations .

Anionic Polymerization of Dimethylfulvene

Anionic polymerization of 6,6-dimethylfulvene with sodium cyclopentadienide results in a mixture of oligomeric products. The main product and its structure were confirmed by spectroscopic methods, and a reaction mechanism is proposed, supported by the isolation of various dimers and trimers .

Photooxidation and Epidioxide Formation

The sensitized photooxidation of dimethylfulvene in methanol at low temperatures leads to the isolation of 6,6-dimethylfulvene 1,4-epidioxide. The thermal isomerizations of this compound to other photooxidation products have been demonstrated, characterizing its properties .

Functionalization via Aldol Condensation Analogue

6,6-Dimethylfulvene has been regioselectively functionalized at the 7-position, resulting in fulvenols and their trimethylsilyl ethers. The addition of aldehydes to the fulvene anion at low temperatures is explained by a frontier orbital controlled process .

Gas-Phase Chemistry of Fulvene Ions

The fragmentation of protonated 6-methylfulvene and 6,6-dimethylfulvene ions has been studied, revealing scrambling and fragmentation behaviors. These ions show similarities to toluenium and xylenium ions, with detailed isomerization reactions studied through labeling experiments .

Synthon for Alkyl-Dimethylfulvenes and Metallocene Complexes

The synthesis of 2-lithio-3-methoxy-1,3-dimethylcyclopentene provides a synthetic equivalent for 2-lithio-1,3-dimethylcyclopentadiene. This compound serves as a useful synthon for the synthesis of alkyl-dimethylfulvenes and ansa-metallocene complexes .

[6 + 4]-Cycloaddition and Trimer Formation

Thermal reaction of 6,6-dimethylfulvene leads to an oligomeric mixture, mainly consisting of fulvene-trimers. The structure of the main trimer product was elucidated by NMR and X-ray analysis, suggesting a [6 + 4] dimerization followed by a proton shift and a Diels-Alder reaction .

科学的研究の応用

Ionized States Study

- Scientific Field: Physical Chemistry

- Summary of Application: The ionized states of 6,6-dimethylfulvene were studied using a synchrotron-based photoionization spectrum . This study focused on the vibrational fine structure (VFS) of 6,6-dimethylfulvene .

- Methods of Application: The sequence of ionic states in the range 7 to 19 eV was determined by symmetry adapted cluster configuration interaction and Roothaan-Hartree-Fock open shell methods . The Franck-Condon (FC) methods were used to analyze the VFS .

- Results: The FC profile for the lowest ionization energy (IE1, X2A2) shows extensive VFS which was successfully analyzed . The second IE (A2B1) shows truncated structure owing to overlap with IE1 .

One-Pot Synthesis of Ansa-Metallocenes

- Scientific Field: Organic Chemistry

- Summary of Application: 6,6-Dimethylfulvene is used in the one-pot synthesis of ansa-metallocenes .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .

- Results: The outcomes of this application are not detailed in the available resources .

Synthesis of Endo and Exo-Adducts with Maleic Anhydride

- Scientific Field: Organic Chemistry

- Summary of Application: 6,6-Dimethylfulvene is used in the synthesis of endo and exo-adducts with maleic anhydride .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .

- Results: The outcomes of this application are not detailed in the available resources .

Photochemical Oxidation in Alkaline Methanolic Solution

- Scientific Field: Physical Chemistry

- Summary of Application: 6,6-Dimethylfulvene is used in the photochemical oxidation process in alkaline methanolic solutions .

- Methods of Application: Both direct and sensitized photooxidations of 6,6-dimethylfulvene in alkaline methanolic solutions were performed .

- Results: The oxidation process resulted in two methanol addition products of 5-isopropylidene-4-hydroxy-2-cyclopentenone: 2-isopropenyl- (5∼12 %) and 2- (2’-methoxyisopropyl)- (21∼28 %) 4-methoxy-2-cyclopentenones, α-furyl isopropyl ketone (3 %) which would be presumably formed via rearrangements of the intermediates postulated previously for the formation of the oxepinone and 4-hydroxymethylenecyclopentenone derivatives .

Synthesis of Fulvenols or the Corresponding Trimethylsilyl Ethers

- Scientific Field: Organic Chemistry

- Summary of Application: 6,6-Dimethylfulvene is used in the synthesis of fulvenols or the corresponding trimethylsilyl ethers .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .

- Results: The outcomes of this application are not detailed in the available resources .

Photochemical Oxidation in Concentrated Methanolic Solution

- Scientific Field: Physical Chemistry

- Summary of Application: 6,6-Dimethylfulvene is used in the photochemical oxidation process in concentrated methanolic solutions .

- Methods of Application: The sensitized photooxidation of dimethylfulvene was conducted in a concentrated methanolic solution at low temperature .

- Results: The oxidation process resulted in the isolation and characterization of the 1,4-epidioxide 1 of 6,6-dimethylfulvene . The thermal isomerizations of 1 to all of the photooxidation products of dimethylfulvene reported previously have been demonstrated .

Synthesis of 6,6-Dimethylfulvene 1,4-Epidioxide

- Scientific Field: Organic Chemistry

- Summary of Application: 6,6-Dimethylfulvene is used in the synthesis of 6,6-dimethylfulvene 1,4-epidioxide .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .

- Results: The outcomes of this application are not detailed in the available resources .

Safety And Hazards

特性

IUPAC Name |

5-propan-2-ylidenecyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXACXMWYHXOSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176149 | |

| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethylfulvene | |

CAS RN |

2175-91-9 | |

| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Dimethylfulvene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-Dimethylfulvene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

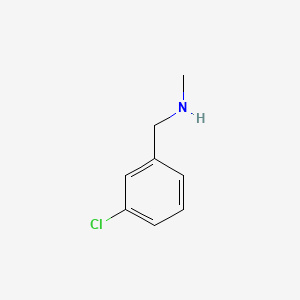

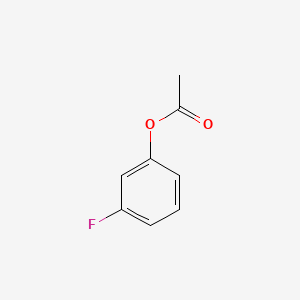

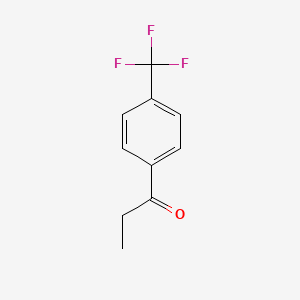

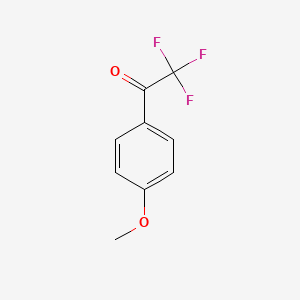

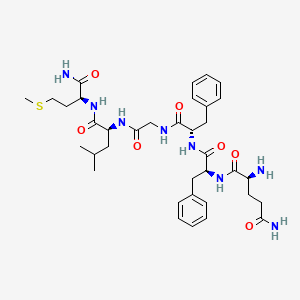

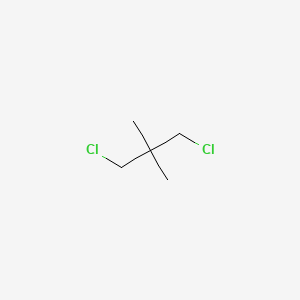

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)